molecular formula C16H10ClN3O3S B2888547 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1203012-69-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2888547
CAS No.: 1203012-69-4
M. Wt: 359.78
InChI Key: XIUWTDDHXONTPC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with an oxazole ring and substituted with a furan-2-yl group.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c1-8-4-5-9(17)14-13(8)18-16(24-14)19-15(21)10-7-12(23-20-10)11-3-2-6-22-11/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUWTDDHXONTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 7-chloro-4-methylbenzo[d]thiazol-2-amine, which is then reacted with furan-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole-oxazole fusion 7-chloro, 4-methyl, furan-2-yl Inferred: Kinase inhibition -
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-fluorophenyl, furan-2-yl KPNB1 inhibition, anticancer
5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide (CAS 2320899-56-5) Oxazole-pyrimidine Phenyl, furan-2-yl Research chemical (unspecified)
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide Oxazole-pyrazole Thiophen-2-yl, hydroxyethyl Inferred: Fragment screening

Key Observations :

  • Heterocyclic Core: The benzothiazole-oxazole fusion in the target compound distinguishes it from thiazole () or pyrimidine-based analogs (). Benzothiazoles are known for their role in kinase inhibition, while oxazoles contribute to metabolic stability .
  • Substituent Effects : The 7-chloro and 4-methyl groups on the benzothiazole may enhance lipophilicity compared to the 4-fluorophenyl group in Compound 31 . The furan-2-yl group, common across analogs, likely participates in π-π stacking interactions in biological targets.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~350–370 g/mol, comparable to pyrimidine-oxazole analogs (e.g., 346.34 g/mol in ) .
  • Solubility : The chloro and methyl substituents may reduce aqueous solubility compared to hydroxyethyl or polar nitro groups in other analogs .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H12ClN3O3S
Molecular Weight355.79 g/mol
CAS Number1216376-72-5

Target Enzymes and Pathways

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for cellular processes. Notably, it has been shown to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, which is essential for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This inhibition leads to a significant reduction in bacterial growth and presents a promising avenue for tuberculosis treatment .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it possesses an IC50 value of approximately 9.2 µM against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal its efficacy against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Reference
MCF-715.63
HCT1161.93
A5492.84

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Study on Antitubercular Activity

A detailed study conducted by researchers focused on the synthesis and biological evaluation of benzothiazole derivatives, including our compound of interest. The findings indicated that modifications to the benzothiazole ring significantly influenced the antitubercular activity. The study reported that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against Mycobacterium tuberculosis .

Study on Anticancer Mechanisms

Another investigation assessed the anticancer mechanisms of similar oxazole derivatives. The results indicated that these compounds could effectively inhibit proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways and upregulating pro-apoptotic proteins such as p53 .

Q & A

Q. What strategies mitigate off-target effects in in vivo studies?

  • Methodological Answer :
  • Proteome Profiling : Use affinity chromatography pull-down assays with liver microsomes to identify non-target binding proteins .
  • Dose Optimization : Conduct PK/PD studies in rodents to establish therapeutic windows (e.g., Cmax vs. IC₅₀ ratios) .

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